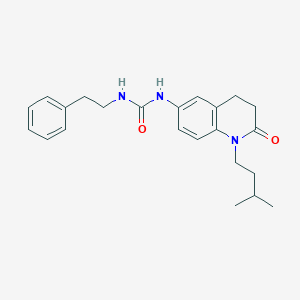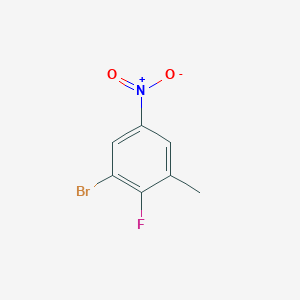
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is a compound that is not directly described in the provided papers. However, the papers do discuss various bromo-fluoro-nitrobenzene derivatives, which can provide insights into the chemical behavior and properties of similar compounds. These derivatives are often used as intermediates in the synthesis of medicinal agents, pharmaceuticals, organic dyes, and electroluminescent materials .
Synthesis Analysis
The synthesis of bromo-nitrobenzene derivatives typically involves halogenation and nitration reactions. For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene can be obtained through a multi-step process starting from p-xylene, involving nitration, reduction, diazotization, and bromination . These methods suggest that the synthesis of this compound would likely involve similar steps, tailored to introduce the specific substituents at the desired positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of bromo-fluoro-nitrobenzene derivatives can be analyzed using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded and analyzed using DFT calculations, which provided detailed information on the vibrational frequencies and molecular geometry . Such analyses are crucial for understanding the influence of different substituents on the benzene ring and can be applied to study the structure of this compound.
Chemical Reactions Analysis
The reactivity of bromo-nitrobenzene derivatives can vary significantly depending on the solvent and conditions. For instance, the radical anions of 1-bromo-4-nitrobenzene exhibit different reactivities in a room temperature ionic liquid compared to conventional non-aqueous solvents, suggesting that the solvent can greatly influence the reaction pathways and stability of intermediates . This information is valuable when considering the chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluoro-nitrobenzene derivatives can be deduced from their molecular structure and electronic properties. DFT simulations and spectroscopic investigations provide insights into absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies . These properties are indicative of how the compound might interact with light and other molecules, which is essential for applications in materials science and pharmaceuticals. The thermodynamic properties, such as heat capacities, entropies, enthalpy changes, and their temperature dependence, can also be calculated to predict the compound's behavior under different conditions .
科学的研究の応用
Polymer Solar Cells Improvement :
- 1-Bromo-4-Nitrobenzene, a related compound, has been used in polymer solar cells (PSCs) to improve device performance. The addition of this compound to the active layer of PSCs led to a significant increase in power conversion efficiency, attributed to enhanced excitonic dissociation at the donor-acceptor interface and reduced excitonic recombination. The formation of electron transfer complexes was a key factor in this improvement (Fu et al., 2015).
Radiopharmaceutical Synthesis :
- In the field of radiopharmaceuticals, a related compound, 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane, was used in the synthesis of [18F]FP-β-CIT, a compound for imaging applications. The synthesis involved a two-step reaction sequence, including fluorination and purification steps (Klok et al., 2006).
Chemical Reactivity Studies :
- The reactivity of thiophenoxide ion towards ortho- and para-halogenonitrobenzenes, including compounds similar to 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene, was studied to understand the kinetics of thiophenoxy-dehalogenation. This research provides insights into the reactivity patterns of such compounds in different solvents and the effect of substituents on these reactions (Guanti et al., 1975).
Organic Synthesis and Structure Analysis :
- Studies on the synthesis and structural analysis of various nitrobenzene derivatives, including those with similar substitution patterns to this compound, have been conducted. These studies contribute to the understanding of synthesis pathways and structural characteristics of such compounds, which are important in various chemical and pharmaceutical applications (Leroux et al., 2005).
NMR Spectroscopy Applications :
- The effect of methyl substituents on the NMR spectra of aromatic protons in some nitrobenzene derivatives was examined. This research helps in understanding how substituents like methyl groups influence the NMR properties of aromatic compounds, which is crucial for their characterization in various scientific fields (Beltrame et al., 1975).
Safety and Hazards
作用機序
Target of Action
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is an organic compound that is primarily used as an intermediate in organic synthesis . Its primary targets are other organic molecules, where it acts as a reagent to introduce specific functional groups .
Mode of Action
The compound interacts with its targets through chemical reactions. It contains bromine, fluorine, and nitro functional groups, which can participate in various types of organic reactions . For example, the bromine atom can be replaced by other groups in nucleophilic substitution reactions . The nitro group can also be reduced to an amine, providing another avenue for chemical modification .
Biochemical Pathways
As an intermediate in organic synthesis, this compound can be involved in a wide range of biochemical pathways, depending on the final product being synthesized . It can be used to prepare various types of organic compounds, including pharmaceuticals, dyes, and polymers .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on the specific context in which it is used. If it were to enter a biological system, factors such as its lipophilicity, molecular size, and the presence of functional groups would influence its adme properties .
Result of Action
The molecular and cellular effects of this compound are primarily related to its role as a chemical reagent. It can react with other molecules to form new compounds, thereby altering the chemical landscape of the system in which it is used . In a biological context, such changes could potentially lead to various downstream effects, depending on the specific compounds that are produced .
特性
IUPAC Name |
1-bromo-2-fluoro-3-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCQFNXIWGZLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B2499996.png)
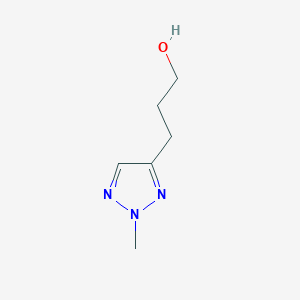
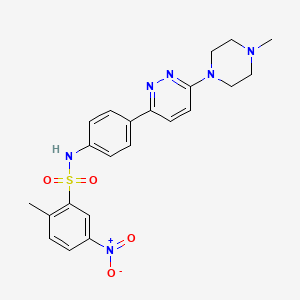
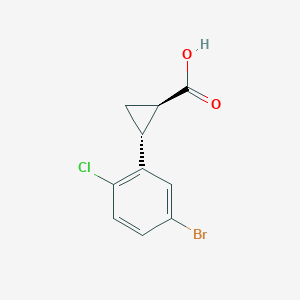
![N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2500004.png)
![N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2500007.png)
![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2500008.png)
![N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2500009.png)
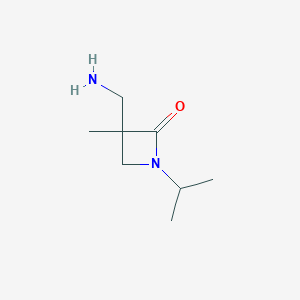
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2500011.png)

![N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2500013.png)
![16-{[3-(Morpholin-4-yl)propyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2500016.png)
